molecular formula C7H11N3O2 B13322904 2-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid

2-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid

Cat. No.: B13322904
M. Wt: 169.18 g/mol
InChI Key: QVOGYQJYLCVCKW-UHFFFAOYSA-N
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Description

2-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid is a compound that belongs to the class of triazole derivatives Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid typically involves the use of azide-alkyne cycloaddition reactions, commonly known as “click chemistry.” One common method involves the reaction of an alkyne with an azide in the presence of a copper(I) catalyst to form the triazole ring. The reaction conditions often include the use of solvents such as acetonitrile or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions to increase yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly and cost-effective can be explored .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different triazole derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid include other triazole derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which can confer unique chemical and biological properties.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-methyl-2-(2-methyltriazol-4-yl)propanoic acid

InChI

InChI=1S/C7H11N3O2/c1-7(2,6(11)12)5-4-8-10(3)9-5/h4H,1-3H3,(H,11,12)

InChI Key

QVOGYQJYLCVCKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NN(N=C1)C)C(=O)O

Origin of Product

United States

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